FMOC-D-3-噻吩丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

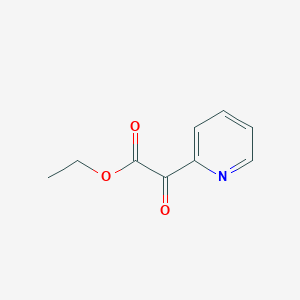

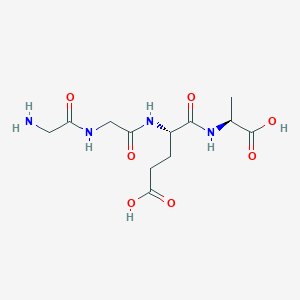

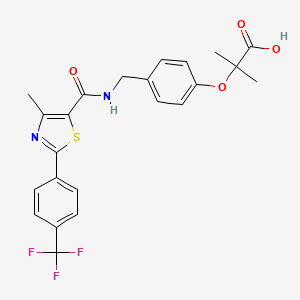

Fmoc-D-3-thienylalanine is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-D-3-thienylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-3-thienylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽水凝胶的形成

Fmoc-D-3-噻吩丙氨酸用于形成肽水凝胶,肽水凝胶是一种能够封装大量水或生物液体的三维网络 。这些水凝胶通过自组装形成,由于其生物相容性和模拟细胞外基质的能力,在生物医学领域具有潜在的应用。

组织工程

在组织工程中,基于 Fmoc-D-3-噻吩丙氨酸的水凝胶为细胞生长和组织再生提供支架 。这些水凝胶的机械刚度和纤维网络可以根据特定组织的要求进行定制,有助于工程化器官和组织的开发。

药物递送系统

该化合物在创建水凝胶方面的作用也延伸到药物递送系统。 水凝胶可以设计成控制治疗剂的释放,从而实现药物在体内特定部位的持续靶向递送 。

生物医学成像

Fmoc-D-3-噻吩丙氨酸衍生物可以设计成在生物医学成像中用作造影剂 。它们在生理条件下形成稳定结构的能力使其适用于增强各种成像技术中的图像对比度。

催化

Fmoc-D-3-噻吩丙氨酸水凝胶的结构特性可以在催化中得到利用。 水凝胶可以充当固定催化剂的基质,促进在受控环境中进行反应,并有可能提高反应效率 。

杂化材料的开发

研究一直致力于开发将 Fmoc-D-3-噻吩丙氨酸与其他实体(如多糖、聚合物、肽或有机分子)结合在一起的杂化材料。 这些材料旨在增强各种工业和生物医学应用的机械性能、稳定性和生物相容性 。

作用机制

Target of Action

FMOC-D-3-THIENYLALANINE, also known as Fmoc-D-3-thienylalanine or Fmoc-3-(3-thienyl)-D-alanine, is primarily used as a building block in the synthesis of peptides and proteins . The primary targets of FMOC-D-3-THIENYLALANINE are the amino groups of these peptides and proteins .

Mode of Action

The mode of action of FMOC-D-3-THIENYLALANINE involves the protection of the amino groups during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that protects the amino group from unwanted reactions during the synthesis . The FMOC group is then removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

FMOC-D-3-THIENYLALANINE is involved in the biochemical pathways of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins . The compound’s thienylalanine residue can be incorporated into peptide sequences, offering a versatile platform for the synthesis of complex peptides .

Result of Action

The result of FMOC-D-3-THIENYLALANINE’s action is the successful synthesis of peptides and proteins with the desired sequence and structure . By protecting the amino groups during synthesis, FMOC-D-3-THIENYLALANINE ensures that the peptide bonds are formed correctly, leading to the production of functional peptides and proteins .

Action Environment

The action of FMOC-D-3-THIENYLALANINE is influenced by various environmental factors. For instance, the stability of the FMOC group is affected by the pH of the environment, with the group being stable under acidic conditions but labile under basic conditions . Additionally, the temperature and solvent used during peptide synthesis can also impact the efficacy of FMOC-D-3-THIENYLALANINE .

生化分析

Biochemical Properties

Fmoc-D-3-thienylalanine plays a role in biochemical reactions, particularly as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage

Cellular Effects

Given its role as an ergogenic supplement, it may influence cell function by affecting energy metabolism and stress response

Molecular Mechanism

It is known to be involved in the secretion of anabolic hormones and the supply of fuel during exercise

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBZJMRHROCYGY-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

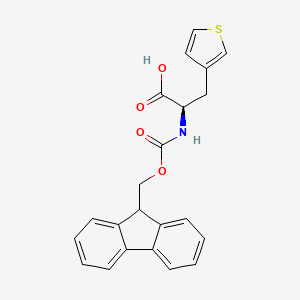

![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)